molecular formula C6H6NaO5S B161011 Sodium 2,5-dihydroxybenzenesulfonate CAS No. 10021-55-3

Sodium 2,5-dihydroxybenzenesulfonate

Cat. No.: B161011
CAS No.: 10021-55-3
M. Wt: 213.17 g/mol
InChI Key: SLJZUKLGAWYGIF-UHFFFAOYSA-N
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Description

Sodium 2,5-dihydroxybenzenesulfonate is an organic compound with the molecular formula C6H5NaO5SThis compound is known for its high solubility in water and its applications in various chemical and industrial processes .

Mechanism of Action

Target of Action

Sodium 2,5-dihydroxybenzenesulfonate, also known as Sodium Dobesilate, primarily targets the endothelium of capillaries and platelets . The endothelium plays a crucial role in vascular homeostasis, and platelets are key players in blood clotting and maintaining hemostasis .

Mode of Action

Sodium Dobesilate works by increasing resistance in the endothelium of capillaries and promoting platelet adhesion . It inhibits the biosynthesis and action of prostaglandins that cause platelet disaggregation, vasodilation, and increased capillary permeability . This compound also stimulates thrombopoiesis and their release from bone marrow .

Biochemical Pathways

The compound affects the prostaglandin synthesis pathway, leading to decreased concentrations of 6-oxoprostaglandin F1a, a stable metabolite of prostacyclin . Prostacyclin is a potent vasodilator and disaggregator of platelets . The compound also influences the thrombopoiesis process, stimulating the formation and release of thrombocytes or platelets from the bone marrow .

Result of Action

The result of Sodium Dobesilate’s action is the decrease and stop of hemorrhage . By promoting platelet aggregation and adhesion, and by activating thromboplastin formation on damaged sites of small blood vessels, it helps control bleeding .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry environment at room temperature

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sodium 2,5-dihydroxybenzenesulfonate typically involves the sulfonation of hydroquinone. One common method is the reaction of hydroquinone with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often include controlled temperatures and the use of a solvent to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Sodium 2,5-dihydroxybenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 2,5-dihydroxybenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Studied for its potential antioxidant properties and its role in cellular redox reactions.

    Medicine: Investigated for its potential therapeutic effects, including its use in treating vascular disorders and as an anti-inflammatory agent.

    Industry: Used in the production of polymers, resins, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2,5-dihydroxybenzenesulfonate is unique due to its high solubility in water and its versatility in various chemical reactions. Its ability to participate in redox reactions makes it valuable in both research and industrial applications .

Properties

CAS No.

10021-55-3

Molecular Formula

C6H6NaO5S

Molecular Weight

213.17 g/mol

IUPAC Name

sodium;2,5-dihydroxybenzenesulfonate

InChI

InChI=1S/C6H6O5S.Na/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3,7-8H,(H,9,10,11);

InChI Key

SLJZUKLGAWYGIF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[Na+]

Isomeric SMILES

C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[Na+]

Canonical SMILES

C1=CC(=C(C=C1O)S(=O)(=O)O)O.[Na]

Key on ui other cas no.

29632-98-2
10021-55-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does sodium 2,5-dihydroxybenzenesulfonate contribute to the properties of the final PEEK polymer in gas dehumidification applications?

A1: this compound is a key monomer in the synthesis of sulfonated PEEK. Its incorporation introduces sodium sulfonate groups (-SO3Na) into the polymer backbone []. These hydrophilic sulfonate groups increase the polymer's affinity for water molecules, enhancing its water vapor permeability. This characteristic, coupled with the polymer's high selectivity for water vapor over nitrogen, makes the resulting sulfonated PEEK highly suitable for gas dehumidification membranes [].

Q2: What are the advantages of using this compound for synthesizing sulfonated PEEK compared to alternative methods?

A2: Directly polymerizing this compound with 4,4′-difluorobenzophenone offers a significant advantage over post-polymerization sulfonation of pre-formed PEEK []. This direct approach avoids potential polymer degradation and crosslinking that can occur during harsh sulfonation reactions. Consequently, this method allows for better control over the degree of sulfonation and yields a more well-defined polymer structure with improved properties for gas dehumidification applications.

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